1-Benzylindoline

説明

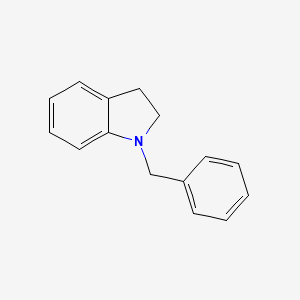

1-Benzylindoline (CAS 61589-14-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₅N and a molecular weight of 209.29 g/mol . Structurally, it consists of an indoline core (a bicyclic system comprising a benzene ring fused to a saturated five-membered ring containing one nitrogen atom) substituted with a benzyl group at the 1-position.

The compound is typically synthesized via alkylation or reductive amination protocols. For example, benzylation of indoline using benzyl halides or via coupling reactions involving benzyl alcohols under catalytic conditions can yield this compound.

特性

IUPAC Name |

1-benzyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJGPICKZXXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445202 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-14-8 | |

| Record name | 1-benzylindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

N-Benzylation of Indoline Using Benzyl Bromide

-

- Indoline as the starting heterocycle.

- Benzyl bromide as the benzylating agent.

- Base: Anhydrous potassium carbonate (K2CO3) or potassium hydroxide (KOH).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically heated to 80–90 °C.

- Reaction time: 4–6 hours.

-

- Indoline is dissolved in DMF or DMSO.

- The base is added to deprotonate the nitrogen.

- Benzyl bromide is added dropwise.

- The reaction mixture is stirred and heated to promote substitution.

- After completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate or ether.

- The organic layer is dried and concentrated to yield this compound.

Multi-Step Synthesis via Indoline Derivatives

Step 1: Benzylation of Indoline

- Similar to the method above, indoline is N-benzylated using benzyl bromide and base.

Step 2: Functionalization of the Indoline Ring

- The benzylated indoline can be further functionalized at other positions, such as formylation or reduction, depending on desired derivatives.

-

- In the synthesis of 1-benzyl-indole-3-carbinol (a close structural analogue), the procedure involved benzylation of indole followed by formylation and reduction steps. Although this example is for indole rather than indoline, the benzylation step is analogous and relevant for this compound preparation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | K2CO3, KOH | Anhydrous conditions preferred |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 80–90 °C | Elevated temperature accelerates reaction |

| Reaction Time | 4–6 hours | Monitored by TLC or HPLC |

| Molar Ratios | Indoline : Benzyl bromide = 1:1.1–1.2 | Slight excess of benzyl bromide to drive reaction |

| Work-up | Aqueous quench, extraction with ether or ethyl acetate | Drying over sodium sulfate, concentration |

Analytical Characterization

-

- The benzyl methylene protons (–CH2–) attached to nitrogen typically appear as a singlet around 5.4–5.5 ppm.

- Aromatic protons from the benzyl group and indoline ring appear in the 7.0–7.5 ppm range.

- NH proton signal disappears upon benzylation, confirming substitution.

-

- Molecular ion peak corresponding to this compound confirms molecular weight.

- Fragmentation patterns often show loss of benzyl or indoline fragments.

-

- HPLC or TLC used to monitor reaction progress and purity.

- Purity typically >95% after purification.

Research Findings and Comparative Analysis

- The benzylation of indoline is straightforward and efficient under basic, anhydrous conditions.

- Use of polar aprotic solvents like DMF or DMSO is crucial for good yields due to enhanced nucleophilicity of the nitrogen.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

- This compound serves as a key intermediate for further functionalization in medicinal chemistry, including synthesis of biologically active derivatives such as thiosemicarbazones.

- Structural analogues like 1-benzyl-indole derivatives have been synthesized using similar methods, confirming the robustness of benzylation protocols.

Summary Table of Preparation Methods

| Method No. | Starting Material | Benzylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Indoline | Benzyl bromide | K2CO3 | DMF | 90 °C | 6 hours | 75–85 | Standard N-benzylation |

| 2 | Indoline | Benzyl bromide | KOH | DMSO | 80 °C | 4–5 hours | 70–80 | Alternative base and solvent |

| 3 | Indole (analogue) | Benzyl bromide | KOH | DMSO | 80 °C | 45 min | 80–90 | For 1-benzyl-indole-3-carbinol synthesis |

化学反応の分析

1-Benzylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indoline ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Elimination: The elimination of benzene from protonated this compound has been observed under collision-induced dissociation conditions.

科学的研究の応用

Antiviral Activity

1-Benzylindoline derivatives have been identified as promising candidates for antiviral therapy, particularly against human immunodeficiency virus (HIV). A study highlighted the efficacy of 1-benzylindole analogues as novel HIV integrase inhibitors. These compounds demonstrated potent antiretroviral activities against different strains of HIV-1 and HIV-2, showcasing their potential as therapeutic agents in the fight against HIV infection. The mechanism of action involves inhibiting the integrase enzyme, which is crucial for viral replication .

Anticancer Properties

1. Anti-leukemia Effects

The compound has shown significant anticancer properties, particularly in leukemia. A synthetic derivative known as 21-900 was evaluated for its effects on human leukemia cell lines. This compound inhibited histone deacetylase (HDAC) activities and disrupted tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. In vivo studies indicated that 21-900 significantly inhibited tumor growth without causing weight loss in animal models, underscoring its potential as an effective anti-leukemia drug .

2. Breast Cancer Inhibition

Another derivative, 1-benzyl-indole-3-carbinol, has been found to be a potent inhibitor of breast cancer cell proliferation. It acts by downregulating estrogen receptor-alpha protein levels and enhancing the effects of tamoxifen, a standard breast cancer treatment. This compound demonstrated a remarkable ability to inhibit the growth of estrogen-responsive breast cancer cells both in vitro and in vivo, indicating its potential as a therapeutic agent for indole-sensitive cancers .

Cardiovascular Effects

Research has indicated that long-term intake of indole and its derivative, 1-benzylindole, can lead to functional disorders in the cardiovascular system. Studies showed that these compounds affected heart electrical activity and blood pressure regulation. Notably, they caused significant changes in blood parameters and were associated with dystrophic changes in cardiac tissues in animal models . This suggests that while there are therapeutic potentials, caution should be exercised regarding their cardiovascular implications.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the biological activity of this compound derivatives. Studies have indicated that modifications to the indole ring can enhance potency against various cancer cell lines and improve selectivity for specific biological targets . For instance, N-substituted indole derivatives have shown increased anticancer activity compared to unsubstituted forms, highlighting the importance of chemical modifications in drug development.

Summary Table of Applications

作用機序

The mechanism of action of 1-Benzylindoline involves its interaction with various molecular targets and pathways. The compound can undergo proton transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzyl cation transfer from the nitrogen atom to the indoline core is a key step in its reactivity . Additionally, the compound’s ability to undergo electrophilic substitution and oxidation reactions contributes to its biological activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares 1-Benzylindoline with four structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituent |

|---|---|---|---|---|---|

| This compound | 61589-14-8 | C₁₅H₁₅N | 209.29 | Indoline | Benzyl at N1 |

| 3-Benzylindole | 16886-10-5 | C₁₅H₁₃N | 207.27 | Indole | Benzyl at C3 |

| 1-Methylindoline | 824-21-5 | C₉H₁₁N | 133.19 | Indoline | Methyl at N1 |

| 1-Benzoyl-1H-indole | 1496-76-0 | C₁₅H₁₁NO | 221.26 | Indole | Benzoyl at N1 |

Key Observations :

- Core Structure Differences :

- Indoline (saturated five-membered ring) vs. indole (aromatic, unsaturated ring). The saturation in indoline reduces aromaticity, making it less planar and more flexible than indole derivatives .

- 3-Benzylindole () and 1-Benzoyl-1H-indole () retain aromaticity, which influences their electronic properties and reactivity.

- Substituent Effects: The benzyl group in this compound enhances steric bulk and lipophilicity compared to the methyl group in 1-Methylindoline .

This compound:

For example, benzylation of indoline using benzyl bromide in the presence of a base like triethylamine might yield the target compound.

3-Benzylindole:

Synthesis likely involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

1-Methylindoline:

Synthesized via methylation of indoline using methyl iodide or reductive methylation with formaldehyde and a reducing agent (e.g., NaCNBH₃) .

1-Benzoyl-1H-indole:

Typically prepared by benzoylation of indole using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Research Findings and Trends

- Synthetic Efficiency : Multi-step routes (e.g., reductive amination in ) are common for benzylated compounds, whereas one-pot methods (e.g., ’s spiroindoline synthesis) are less documented for this compound .

生物活性

1-Benzylindoline is a compound derived from the indole family, which has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a benzyl group attached to the nitrogen of the indole structure. This modification enhances its lipophilicity and biological activity compared to other indole derivatives.

This compound exhibits potent anticancer properties through various mechanisms:

- Anti-proliferative Effects : Studies indicate that this compound derivatives significantly inhibit the proliferation of cancer cells. For instance, 1-benzyl-indole-3-carbinol has shown approximately 1000-fold enhanced potency in suppressing the growth of human breast cancer cells (MCF-7 and MDA-MB-231) compared to its parent compound, indole-3-carbinol (I3C) .

- Cell Cycle Arrest : The compound induces G1 cell cycle arrest in cancer cells, which is critical for halting tumor progression. This effect is mediated by downregulating key cell cycle regulatory proteins .

- Estrogen Receptor Modulation : In estrogen-responsive breast cancer cells, this compound downregulates estrogen receptor-alpha protein levels, enhancing its efficacy when combined with tamoxifen .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives across various cancer types:

- Breast Cancer : In vivo studies demonstrated that 1-benzyl-I3C effectively inhibited tumor growth in athymic mice xenografted with human breast cancer cells, showcasing its potential as a therapeutic agent .

- Leukemia : Novel derivatives of 1-benzylindole have been evaluated against leukemia cell lines, revealing growth inhibitory effects with GI50 values less than 0.35 µM for certain analogues . These compounds target nucleophosmin 1 (NPM1), a protein implicated in various hematological malignancies.

- Solid Tumors : A panel of studies indicated that various 1-benzylindole derivatives exhibited significant cytotoxicity against solid tumor cell lines, including lung and colon cancers .

Comparative Biological Activity

To better understand the potency of this compound derivatives, the following table summarizes key findings from various studies:

| Compound | Cancer Type | GI50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Benzyl-I3C | Breast Cancer (MCF-7) | 0.05 | G1 Cell Cycle Arrest, Estrogen Receptor Modulation |

| 1-Benzyl-2-methyl-3-indolylmethylene thiobarbituric acid | Leukemia (OCI-AML3) | <0.35 | NPM1 Inhibition |

| 2-Chloro-3-(1-benzyl indol-3-yl)quinoxaline | Ovarian Cancer | - | Tumor Growth Suppression |

Safety and Toxicity

While the biological activities of this compound are promising, safety evaluations are crucial. Studies have indicated potential toxic effects on cardiac function and blood parameters at certain concentrations . Further research is necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What are the most reliable synthetic routes for 1-Benzylindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common methods include reductive amination of indoline derivatives with benzyl halides or alkylation of indoline precursors. Key variables to optimize include temperature (e.g., room temperature vs. reflux), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., Pd/C for hydrogenation). Yield and purity can be monitored via GC-MS or HPLC, with purity ≥95% typically achieved under inert atmospheres to prevent oxidation .

- Example Data Table :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Reductive Amination | Pd/C | THF | 25 | 78 | 97 |

| Alkylation | NaH | DMF | 80 | 65 | 93 |

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : -NMR should show distinct peaks for indoline’s aromatic protons (δ 6.5–7.2 ppm) and benzyl CH (δ 3.8–4.2 ppm). -NMR confirms quaternary carbons in the indoline ring (δ 120–140 ppm) .

- MS : ESI-MS typically displays [M+H] at m/z 210.1. Fragmentation patterns should align with indoline backbone cleavage.

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Major impurities include unreacted indoline, benzyl byproducts (e.g., benzyl alcohol), and oxidation products (e.g., indole derivatives). Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) are effective purification strategies. Purity should be confirmed via TLC (R ≈ 0.4 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in catalytic applications?

- Methodological Answer : Computational studies (DFT calculations at B3LYP/6-31G* level) reveal electron density localization on the indoline nitrogen, making it a strong Lewis base. This property enhances its utility in asymmetric catalysis (e.g., enantioselective alkylation). Solvent effects (polar aprotic vs. nonpolar) can modulate reactivity, as shown in kinetic studies .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in substrate scope, catalyst loading (1–5 mol%), or solvent choice. Systematic benchmarking using a control reaction (e.g., Friedel-Crafts alkylation) under standardized conditions (e.g., 1 mol% catalyst, DCM, 25°C) is critical. Data normalization to turnover frequency (TOF) or enantiomeric excess (ee%) improves cross-study comparability .

Q. How can researchers design experiments to probe this compound’s role in suppressing side reactions during multi-step syntheses?

- Methodological Answer : Use kinetic profiling (e.g., in situ IR or reaction calorimetry) to identify intermediates where this compound acts as a stabilizing agent. Competitive experiments with/without this compound under identical conditions (e.g., Grignard reactions) can quantify its inhibitory effect on undesired pathways (e.g., enolization) .

Q. What are the best practices for integrating this compound into metal-organic frameworks (MOFs) for heterogeneous catalysis?

- Methodological Answer : Post-synthetic modification (PSM) of MOFs (e.g., UiO-66-NH) with this compound via amide coupling ensures covalent attachment. Characterization via PXRD (to confirm crystallinity) and BET analysis (surface area ≥800 m/g) validates structural integrity. Catalytic efficiency is tested in flow reactors to assess recyclability .

Methodological Considerations

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Guidelines :

- Report exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere details (Ar vs. N).

- Include -NMR spectra in Supporting Information with integration values and coupling constants .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

- Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates electronic parameters (Hammett σ) or steric bulk (Taft E) with biological/catalytic activity. Outliers are identified via Cook’s distance (threshold >0.5) to refine SAR models .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in oxidative environments?

- Answer :

Use explosion-proof equipment due to flammability risks (flash point ≈ 110°C). Conduct reactions in fume hoods with HO/CO fire extinguishers nearby. Waste must be neutralized with 10% HCl before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。